molecular formula C8H6N2O5 B035159 2-Carbamoyl-6-nitrobenzoic Acid CAS No. 107990-50-1

2-Carbamoyl-6-nitrobenzoic Acid

Cat. No. B035159
CAS RN: 107990-50-1
M. Wt: 210.14 g/mol
InChI Key: QYLIVYPDIARSHA-UHFFFAOYSA-N
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Description

2-Carbamoyl-6-nitrobenzoic Acid is a chemical compound with the molecular formula C8H6N2O5 and a molecular weight of 210.14 . It is used in research and has a CAS number of 65911-46-8 .


Molecular Structure Analysis

The molecular structure of 2-Carbamoyl-6-nitrobenzoic Acid consists of 15 heavy atoms and 6 aromatic heavy atoms . It has 3 rotatable bonds, 5 H-bond acceptors, and 2 H-bond donors .


Physical And Chemical Properties Analysis

2-Carbamoyl-6-nitrobenzoic Acid has a molar refractivity of 50.32 and a topological polar surface area (TPSA) of 126.21 Ų . It has a lipophilicity log Po/w (iLOGP) of -0.08 . It is considered very soluble with a solubility of 10.4 mg/ml or 0.0497 mol/l .

Safety and Hazards

The safety data for 2-Carbamoyl-6-nitrobenzoic Acid indicates that it may cause serious eye irritation . The recommended precautionary statements include avoiding ingestion and inhalation, avoiding dust formation, and not getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

2-carbamoyl-6-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O5/c9-7(11)4-2-1-3-5(10(14)15)6(4)8(12)13/h1-3H,(H2,9,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLIVYPDIARSHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404659
Record name 2-Carbamoyl-6-nitrobenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Carbamoyl-6-nitrobenzoic Acid

CAS RN

65911-46-8
Record name 2-Carbamoyl-6-nitrobenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CARBAMOYL-6-NITROBENZOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Commercially available 4-nitro-isoindole-1,3-dione (1) (25 g, 0.13 mol) was stirred in water (300 mL) at 0° C. Over a few minutes, an aqueous solution of sodium hydroxide (30% w/w, 35 g, 0.26 mol) was added. The mixture was stirred for 1.5 h at 0-5° C. The cold solution was acidified with concentrated HCl (22 mL, 0.26 mol) and the product precipitated as a white solid. After allowing to stand overnight in a refrigerator, the mixture was filtered to afford the title compound (26.3 g, 96%) as a white solid: 1H NMR (300 MHz, DMSO) δ 8.2 (s, 1H), 8.15 (d, 1H), 7.93 (d, 1H), 7.88-7.65 (m, 2H); ESIMS m/z 211 ([M+H]+), m/z 209 ([M−H]−).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Name
Quantity
22 mL
Type
reactant
Reaction Step Three
Yield
96%

Synthesis routes and methods II

Procedure details

A suspension of 57.6 g of 3-nitro-phthalimide (0.3 mol) in 672 g of water is cooled to 5° C. 80 g of 30% sodium hydroxide solution (0.6 mol, 2 equivalents) are added in the shortest possible time. After 2 hours at 5° C., the reaction mixture is added at 5° C. to 65 g of 32% hydrochloric acid solution (0.57 mol, 1.9 equivalents), which is diluted beforehand with 72 ml of water. The pH value is adjusted to 2-2.5 and the crude product which crystallises out is filtered off and washed twice with water. 6-Nitrophthalamic acid is obtained in a yield of 73%.
Quantity
57.6 g
Type
reactant
Reaction Step One
Name
Quantity
672 g
Type
solvent
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
0.57 mol
Type
reactant
Reaction Step Three
Name
Quantity
72 mL
Type
solvent
Reaction Step Four

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